N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a pyrrolidinone ring, a chlorophenyl group, and a fluorophenoxyacetamide moiety, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrrolidinone ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the fluorophenoxyacetamide moiety: This could be done through an acylation reaction using a fluorophenoxyacetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions would depend on the specific transformation desired, such as temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential biological activity, such as binding to specific proteins or enzymes, or its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activity.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide would depend on its specific biological targets. It might interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidinone derivatives, chlorophenyl compounds, and fluorophenoxyacetamides. Examples could be:
- N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide
Uniqueness
The uniqueness of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide might lie in its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-12-5-7-14(8-6-12)22-10-13(9-18(22)24)21-17(23)11-25-16-4-2-1-3-15(16)20/h1-8,13H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFFPBJTLFYWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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